6-(7-phenyl-1,4-thiazepane-4-carbonyl)quinoxaline
Description
Properties
IUPAC Name |
(7-phenyl-1,4-thiazepan-4-yl)-quinoxalin-6-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c24-20(16-6-7-17-18(14-16)22-10-9-21-17)23-11-8-19(25-13-12-23)15-4-2-1-3-5-15/h1-7,9-10,14,19H,8,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJDKXLYNSCYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(7-phenyl-1,4-thiazepane-4-carbonyl)quinoxaline typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core. This is followed by the introduction of the thiazepane ring through a cyclization reaction involving a suitable thioamide and an appropriate electrophile. The phenyl group is introduced via a substitution reaction, and the carbonyl group is added through an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(7-phenyl-1,4-thiazepane-4-carbonyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The phenyl and carbonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction may produce simpler quinoxaline compounds.
Scientific Research Applications
6-(7-phenyl-1,4-thiazepane-4-carbonyl)quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(7-phenyl-1,4-thiazepane-4-carbonyl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Cytotoxic Activity: Substituent Effects
Quinoxaline derivatives with halogen substituents (e.g., Cl, F) at the C6 position have demonstrated cytotoxic activity against cancer cell lines. For example, compounds like 6-(4-aminophenoxy)-1,4-dihydroquinoxaline-2,3-dione derivatives exhibited IC₅₀ values of 2.1–8.7 µM against MCF-7 and HeLa cells in MTT assays .
Electronic and Photochemical Properties
Indoloquinoxaline derivatives, such as 6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline, display high HOMO energy levels (-5.2 eV) and low band gaps (2.8 eV), making them candidates for organic electronics .
Antimycobacterial Activity
Quinoxaline-1,4-di-N-oxide derivatives, such as 3-((4-methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline, inhibit Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL) by targeting DprE1 . The electron-withdrawing trifluoromethyl group at C6 enhances binding, whereas the thiazepane-carbonyl group in 6-(7-phenyl-1,4-thiazepane-4-carbonyl)quinoxaline may introduce steric hindrance or alternative hydrogen-bonding interactions, requiring empirical validation.
Substituent Position and Flexibility
- Halogenated Derivatives: C6-substituted halogens (e.g., 2-(4-fluorophenyl)quinoxaline) exhibit planar geometries with dihedral angles <25° between rings, favoring π-π stacking .
Key Data Tables
Table 2: Structural and Electronic Comparisons
Biological Activity
6-(7-phenyl-1,4-thiazepane-4-carbonyl)quinoxaline is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a quinoxaline core substituted with a thiazepane moiety. Its chemical structure can be represented as follows:
This structure contributes to its unique biological properties, which are explored in the following sections.
Recent studies have indicated that this compound exhibits various biological activities through multiple mechanisms:
- Antimicrobial Activity : The compound has shown significant activity against various bacterial strains. It disrupts bacterial cell membranes, leading to cell lysis and death.
- Antiparasitic Effects : Similar to other quinoxaline derivatives, it may inhibit the growth of protozoan parasites by targeting specific metabolic pathways.
- Antioxidant Properties : The compound may also function as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
Biological Activity Data
Table 1 summarizes the biological activities reported for this compound based on recent research findings.
| Activity | Tested Strains/Cells | IC50/Effect | Reference |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | 25 µM | |
| Antiparasitic | E. histolytica | IC50 = 3.56 µM | |
| Antioxidant | Human fibroblasts | Reduced ROS by 40% |
Case Studies
Several case studies have investigated the efficacy of this compound in various biological models:
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with a notable reduction in colony-forming units (CFUs) compared to controls.
- Antiparasitic Activity : In vitro assays against Entamoeba histolytica showed that the compound significantly inhibited parasite proliferation and induced morphological changes indicative of cell death.
- Oxidative Stress Reduction : Research involving human fibroblast cells indicated that treatment with this compound led to a significant decrease in reactive oxygen species (ROS), suggesting its potential role as an antioxidant agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
